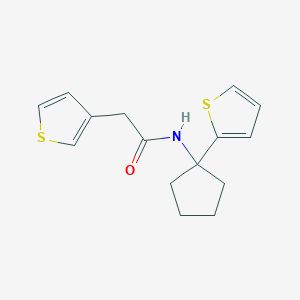

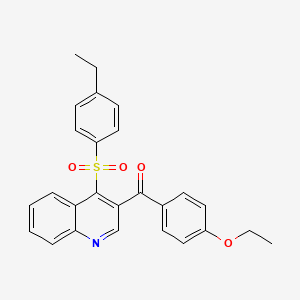

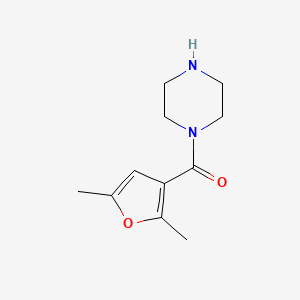

![molecular formula C7H11NO2 B2693746 (S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 1427203-49-3](/img/structure/B2693746.png)

(S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid” is a chemical compound with the CAS Number: 2138525-93-4 . It has a molecular weight of 363.41 . The IUPAC name for this compound is 5-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid .

Synthesis Analysis

The synthesis of “this compound” involves a method for synthesizing (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate . The raw materials used in the synthesis are easy to obtain, and the process is simple .Aplicaciones Científicas De Investigación

Synthesis and Drug Design

Synthesis of 2-Azaspiro[3.3]heptane-derived Amino Acids

The creation of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid demonstrates the utility of spirocyclic scaffolds in synthesizing sterically constrained amino acids. These compounds are valuable for chemistry, biochemistry, and drug design, indicating the versatility of spiro compounds in creating novel amino acid derivatives (Radchenko, Grygorenko, & Komarov, 2010).

Stereoselective Construction of 5-Aza-Spiro[2,4]Heptane Motif

The catalytic asymmetric 1,3-dipolar cycloaddition process developed for synthesizing 5-aza-spiro[2,4]heptanes showcases an efficient method for constructing a valuable structural motif for drug discovery. This method highlights the importance of spirocyclic compounds in facilitating the discovery and development of new drugs (Tang‐Lin Liu et al., 2011).

Medicinal Chemistry

Conformationally Restricted Glutamic Acid Analogues

The synthesis of various stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, an analogue of glutamic acid, showcases the application of spiro compounds in mimicking biologically significant molecules in restricted conformations. These compounds are potential tools for mechanistic studies or the search for biologically active compounds, indicating their relevance in understanding and modulating biochemical pathways (Chernykh et al., 2014).

Anticonvulsant Evaluation of Spiro[4.5] and Spiro[4.6] Carboxylic Acids

The synthesis and evaluation of spiro[4.5] and spiro[4.6] carboxylic acids for anticonvulsant activity demonstrate the potential of spirocyclic compounds in the development of novel therapeutic agents. The study provides insights into the role of carboxylic acid groups in modulating biological activity and the potential for these compounds to resist metabolic alteration, thus maintaining their therapeutic efficacy (Scott et al., 1985).

Propiedades

IUPAC Name |

(7S)-5-azaspiro[2.4]heptane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXWMEGIVQLEOG-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CNC[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

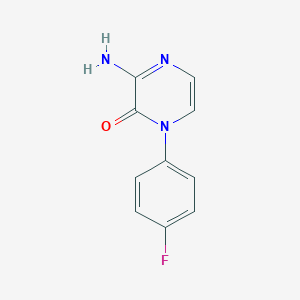

![N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline](/img/structure/B2693673.png)

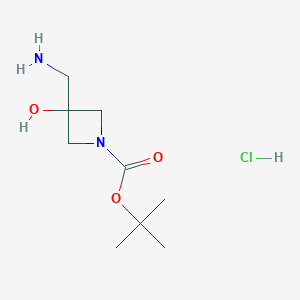

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B2693674.png)

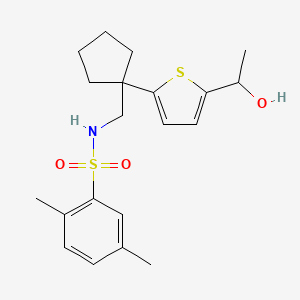

![4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2693680.png)

![2-(4-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2693681.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2693686.png)